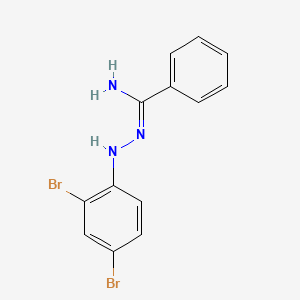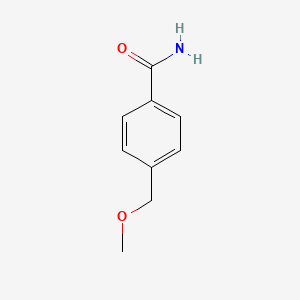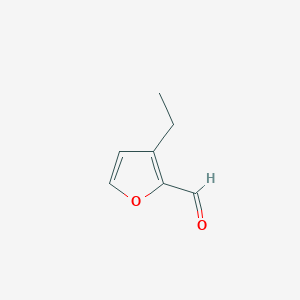
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide, also known as 6-AF, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. In cancer cells, which have a higher rate of DNA damage, the inhibition of PARP by 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is particularly effective.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide. One area of interest is its potential use in combination with other cancer treatments, such as radiation therapy or other chemotherapy drugs. Additionally, further research is needed to fully understand the anti-inflammatory effects of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide and its potential applications in treating inflammatory diseases. Finally, the development of more soluble forms of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide could expand its use in various experimental settings.
Conclusion:
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is a synthetic compound with potential applications in cancer treatment and anti-inflammatory therapy. Its inhibition of PARP has been shown to induce apoptosis in cancer cells, while its anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. While there are limitations to its use in certain experimental settings, its relatively simple synthesis method and potential for combination therapy make it an important area of study for future research.
Métodos De Síntesis
The synthesis of 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide involves the reaction of 3-fluoro-4-methylbenzoic acid with 2-cyanopyridine in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide in high purity.
Aplicaciones Científicas De Investigación
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has been studied extensively for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for chemotherapy.
Propiedades
IUPAC Name |
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-2-4-10(6-11(8)14)17-13(18)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFPVPNPQMYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)

![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)


![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)

![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)
![5-chloro-4-[(2E)-2-(cyclohex-3-en-1-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554364.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)